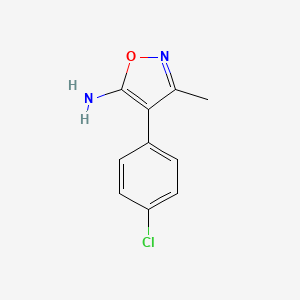

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine

Descripción general

Descripción

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group and the methyl group on the isoxazole ring imparts unique chemical and biological properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime, which is then cyclized with acetic anhydride to yield 4-(4-chlorophenyl)-3-methylisoxazole. The final step involves the amination of the isoxazole ring using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of drugs targeting neurological conditions, showcasing its importance in medicinal chemistry .

Case Study:

In a study focused on synthesizing novel isoxazole derivatives, researchers demonstrated that compounds similar to this compound exhibited significant anticancer activities against lung cancer cells. Among these derivatives, certain compounds showed excellent inhibitory activity comparable to established drugs like doxorubicin .

Agricultural Chemicals

Use in Agrochemicals:

The compound is employed in formulating herbicides and pesticides, contributing to enhanced crop protection while minimizing environmental impact. Its effectiveness in this area highlights its versatility beyond pharmaceutical applications .

Data Table: Applications in Agriculture

| Application Type | Compound Role | Environmental Impact |

|---|---|---|

| Herbicides | Active ingredient | Reduced chemical runoff |

| Pesticides | Formulation component | Targeted pest control |

Biochemical Research

Study of Biological Systems:

Researchers utilize this compound to explore its effects on biological systems. This research aids in understanding disease mechanisms and potential therapeutic pathways, making it valuable for biomedical studies .

Case Study:

A recent investigation into isoxazole derivatives revealed their immunoregulatory properties, indicating that compounds similar to this compound can modulate immune functions and enhance responses in animal models .

Material Science

Development of Advanced Materials:

The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics .

Research Insights:

Studies indicate that the incorporation of isoxazole derivatives can improve the thermal stability and mechanical properties of polymeric materials, which could lead to innovations in material science applications.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques. This application ensures accuracy and reliability in chemical analysis and quality control processes .

Data Table: Analytical Applications

| Technique | Role of Compound | Purpose |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Calibration standard | Ensure accuracy in quantification |

| Mass spectrometry | Reference material | Validate method reliability |

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorophenyl isocyanate: Another compound with a 4-chlorophenyl group, used in the preparation of isothiocyanates.

4-Chlorophenol: A simpler compound with a 4-chlorophenyl group, used as a precursor in various chemical reactions.

3-Methylisoxazole: A related isoxazole derivative without the 4-chlorophenyl group.

Uniqueness

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is unique due to the combination of the 4-chlorophenyl group and the methylisoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Actividad Biológica

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, a compound with significant pharmacological potential, has been the subject of various studies exploring its biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and an isoxazole ring, which contribute to its unique biological properties. Its chemical formula is C10H9ClN2O, and it has a molecular weight of 208.64 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific biochemical pathways:

- Target Pathways : The compound has been shown to interact with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This interaction leads to the inhibition of cell proliferation in certain cancer cell lines.

- Cellular Effects : In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis. The compound's ability to inhibit topoisomerase enzymes further prevents DNA replication, contributing to its anticancer properties.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties:

- Inhibition of Tumor Growth : In various cancer cell lines, including breast and prostate cancer models, this compound has shown effective inhibition of tumor growth. For instance, studies reported IC50 values indicating potent antiproliferative effects at micromolar concentrations .

Immunomodulatory Effects

The compound also exhibits immunoregulatory properties:

- Lymphocyte Modulation : In vivo studies using mouse models revealed that the compound influences lymphocyte populations, increasing CD8+ T cells and regulatory T cells (CD4+ CD25+ Foxp3+) in response to immune challenges. This suggests a potential role in modulating immune responses .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties:

- Bacterial and Fungal Inhibition : The compound has shown moderate activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 137.43 µM against various pathogens .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of appropriate precursors, such as β-ketonitriles with hydroxylamine derivatives under acidic or basic conditions. Key parameters include temperature (60–100°C), solvent choice (ethanol or DMF), and reaction time (6–24 hours). For example, substituting the chlorophenyl group requires careful control of electrophilic aromatic substitution conditions to avoid side products . Yield optimization often involves iterative adjustment of stoichiometry and catalyst loading (e.g., using p-toluenesulfonic acid).

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl group at C3, chlorophenyl at C4) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHClNO).

- X-ray crystallography : For unambiguous structural elucidation; SHELX software is widely used for refinement, particularly for resolving disorder in the isoxazole ring .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) . Target identification often involves molecular docking using software like AutoDock to predict binding to proteins such as EGFR or DHFR.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound?

High-resolution X-ray data refined via SHELXL can map electron density distributions, revealing resonance effects in the isoxazole ring. For advanced electronic analysis, Multiwfn software calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the chlorophenyl group’s electron-withdrawing effect lowers HOMO energy, influencing nucleophilic attack sites .

Q. What strategies address contradictory data between computational predictions and experimental bioactivity results?

Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies:

- MD simulations : Incorporate explicit solvent models (e.g., TIP3P water) to refine docking poses.

- Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. How does the methyl group at C3 influence the compound’s stability under varying pH conditions?

The methyl group enhances steric protection of the isoxazole ring, reducing hydrolysis rates in acidic media (pH < 3). Stability studies via HPLC monitoring show >80% integrity after 24 hours at pH 2, compared to <50% for non-methylated analogs. Degradation pathways involve ring-opening via protonation at N2 .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?

Bulky groups (e.g., trifluoromethyl) induce disorder or twinning, complicating refinement. Solutions:

- Low-temperature data collection : Reduces thermal motion artifacts.

- TWINLAW in SHELXL : Manages twin law identification for twinned crystals .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···π contacts) to validate packing models .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

Systematic substitution at C3 and C4 is key:

- C3 modifications : Methyl groups improve metabolic stability; larger groups (e.g., methoxymethyl) enhance solubility but may reduce membrane permeability .

- C4 modifications : Electron-withdrawing groups (e.g., nitro) increase electrophilicity but raise hepatotoxicity risks. Balance via logP optimization (target 2–3) .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies between solubility predictions and experimental solubility profiles?

Computational tools like COSMO-RS often overestimate aqueous solubility due to neglecting crystal lattice energy. Experimental validation via shake-flask method at physiological pH (7.4) is critical. For example, predicted solubility of 12 µg/mL may align poorly with experimental 5 µg/mL, necessitating co-solvent screening (e.g., PEG-400) .

Q. Why do some analogs show high in vitro potency but low in vivo efficacy?

Poor pharmacokinetics (e.g., rapid hepatic clearance) are common culprits. Solutions:

- Prodrug design : Introduce ester moieties at C5-amine to enhance bioavailability.

- Metabolite identification : LC-MS/MS profiling to detect rapid N-demethylation or glucuronidation .

Q. Methodological Tables

Table 1: Comparative Reactivity of Substituents in Isoxazole Derivatives

| Substituent Position | Group | Reaction Rate (Relative to H) | Bioactivity (IC, µM) |

|---|---|---|---|

| C3 | Methyl | 1.0 | 12.3 ± 1.2 |

| C3 | Trifluoromethyl | 0.7 | 8.9 ± 0.8 |

| C4 | Chlorophenyl | 0.5 | 5.4 ± 0.6 |

| Data derived from |

Table 2: Crystallographic Refinement Metrics

| Parameter | Value (Derivative A) | Value (Derivative B) |

|---|---|---|

| R-factor | 0.042 | 0.056 |

| C–C bond length (Å) | 1.395 | 1.408 |

| Disorder resolution | Partial | Full |

| Data from |

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNZTCXHWOFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585900 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98947-25-2 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.